2,3-Dihydroxypropyl 2-propylpentanoate

Description

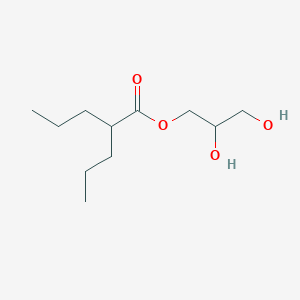

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJULDQFCFLQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydroxypropyl 2 Propylpentanoate

Esterification Reactions for the Formation of Glycerol (B35011) Esters

Esterification reactions are a primary route for synthesizing glycerol esters. These methods involve the direct reaction of glycerol with a carboxylic acid or the exchange of an acyl group from another molecule to glycerol. The choice of pathway and catalyst significantly influences the product distribution and yield.

Direct Esterification Pathways

Direct esterification involves the reaction of glycerol with 2-propylpentanoic acid, typically at elevated temperatures and in the presence of a catalyst to remove the water formed and drive the reaction to completion. researchgate.netrsc.org This method is a common industrial approach for producing monoacylglycerols. rsc.org

A significant challenge in direct esterification is controlling the selectivity, as the reaction can proceed to form di- and triesters (diacylglycerols and triacylglycerols) in addition to the desired monoester. frontiersin.orgresearchgate.net To favor the formation of monoacylglycerols, an excess of glycerol is often used to shift the equilibrium. nih.govmdpi.com

Various catalysts can be employed to facilitate this reaction. Traditional homogeneous catalysts include strong mineral acids like sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.net However, these can be corrosive and difficult to separate from the product mixture. srce.hr Heterogeneous solid acid catalysts, such as zirconia-silica, sulfated alumina, and acidic resins like Amberlyst-15, have been developed as more sustainable alternatives, offering easier separation and reusability. frontiersin.orgnih.govsrce.hrglobalresearchonline.net

| Catalyst Type | Example Catalyst | Typical Temperature (°C) | Key Findings |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (pTSA) | 110 - 150 | Effective but can be corrosive and require neutralization steps. researchgate.netsrce.hr |

| Heterogeneous Acid | Zirconia-Silica (ZrO₂-SiO₂), Amberlyst 15 | 112 - 160 | Allows for easier catalyst separation; selectivity depends on catalyst properties like acidity and hydrophobicity. frontiersin.orgglobalresearchonline.net |

| Alkaline | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | 200 - 230 | Used at high temperatures, but can lead to side reactions and darker colored products. rsc.orgglycerinrefine.com |

Transesterification Processes

Transesterification is an alternative route where an existing ester is reacted with glycerol to form the desired glycerol ester. This process, also known as glycerolysis when fats or oils are used, is a major industrial method for MAG production. rsc.orgglobalresearchonline.net The reaction involves heating a triglyceride (like a vegetable oil) with glycerol in the presence of an alkaline catalyst, such as sodium or potassium hydroxide, at high temperatures (220–260°C). rsc.orgglobalresearchonline.net

The primary product of glycerolysis is a mixture containing monoacylglycerols (typically 45-55%), diacylglycerols (38-45%), and unreacted triacylglycerols (8-12%). globalresearchonline.net Achieving a high purity of 2,3-dihydroxypropyl 2-propylpentanoate (B1229163) from this mixture would necessitate subsequent purification steps, such as molecular distillation. globalresearchonline.net

Another transesterification approach involves reacting glycerol with a fatty acid alkyl ester, such as methyl or ethyl 2-propylpentanoate. researchgate.netrsc.org This reaction can also be catalyzed by acids or bases and offers an alternative pathway to the final product. rsc.org

| Transesterification Method | Reactants | Catalyst | Typical Temperature (°C) | Product Composition |

| Glycerolysis of Triglycerides | Triglyceride + Glycerol | Alkaline (NaOH, KOH) | 220 - 260 | Mixture of MAG, DAG, and TAG. rsc.orgglobalresearchonline.net |

| Glycerolysis of Alkyl Esters | Alkyl 2-propylpentanoate + Glycerol | Alkaline (NaOH) | 130 | Can achieve high conversion to MAG under optimized conditions. rsc.org |

Enzymatic Synthesis Approaches

Enzymatic synthesis utilizes lipases as biocatalysts to perform the esterification of glycerol with 2-propylpentanoic acid or the glycerolysis of its corresponding triglyceride. This approach offers significant advantages over chemical methods, including milder reaction conditions (e.g., 40–70°C), higher specificity, and reduced byproduct formation. researchgate.netijettjournal.org

Immobilized lipases are commonly used to facilitate catalyst recovery and reuse. researchgate.netnih.gov Lipases such as those from Candida antarctica (e.g., Novozym 435), Aspergillus niger, and Pseudomonas fluorescens have proven effective in synthesizing monoacylglycerols. researchgate.netmdpi.com The enzymatic reaction can achieve high yields of MAGs, sometimes reaching 70-90%, due to the high catalytic activity and specificity of the enzymes. ijettjournal.org

The efficiency of the enzymatic process is influenced by several parameters, including the molar ratio of glycerol to the acyl donor, enzyme concentration, temperature, and the presence of a solvent. researchgate.netnih.gov For instance, an excess of glycerol can promote the conversion of diacylglycerols into the desired monoacylglycerol product. ijettjournal.org

| Enzyme Source | Reaction Type | Key Parameters | Outcome |

| Candida antarctica (Novozym 435) | Glycerolysis / Esterification | Solvent-free systems, optimized temperature and substrate ratio. | Shows high efficiency and favors diacylglycerol (DAG) production in some systems, but can be optimized for MAG. researchgate.net |

| Aspergillus niger | Transesterification | Specific vinyl esters as acyl donors. | Effective, though may result in lower yields compared to other lipases. mdpi.com |

| Geotrichum candidum | Transesterification | Immobilized on chitosan (B1678972) beads. | Demonstrates activity in synthesizing ester prodrugs. mdpi.com |

Precursor Chemistry and Intermediate Transformations

To overcome the selectivity challenges associated with direct esterification and transesterification, synthetic routes involving protected glycerol derivatives are employed. This strategy allows for the regioselective synthesis of 1-monoacylglycerols (or their enantiomers), which correspond to 2,3-dihydroxypropyl esters. globalresearchonline.netresearchgate.net

Utilization of Protected Glycerol Derivatives (e.g., 2,2-Dimethyl-1,3-Dioxolane (B146691) Intermediates)

A highly effective method for selectively synthesizing 1-monoacylglycerols involves the use of a protected glycerol precursor, most commonly 1,2-O-isopropylidene glycerol, also known as solketal (B138546). globalresearchonline.netresearchgate.netnih.gov Solketal is formed by the acid-catalyzed reaction of glycerol with acetone, where the adjacent hydroxyl groups at positions 1 and 2 are protected as a stable cyclic ketal (a 2,2-dimethyl-1,3-dioxolane ring). nih.gov

This protection leaves only the primary hydroxyl group at position 3 available for reaction. The subsequent esterification of solketal with 2-propylpentanoic acid (or its more reactive acid chloride derivative) proceeds with high regioselectivity, yielding (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-propylpentanoate. researchgate.net This approach prevents the formation of di- and triesters, leading to a much purer intermediate product. researchgate.net The esterification step can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.com

Hydrolytic Deprotection Strategies

The final step in this synthetic pathway is the removal of the protecting group to yield the target compound, 2,3-dihydroxypropyl 2-propylpentanoate. The isopropylidene (ketal) group is sensitive to acid and can be selectively cleaved under mild acidic conditions. libretexts.orgorganic-chemistry.org

This hydrolytic deprotection is typically achieved by treating the protected ester intermediate with aqueous acid or an acid resin catalyst, such as Amberlyst-15. globalresearchonline.netresearchgate.netlibretexts.org The reaction must be carefully controlled to ensure the cleavage of the ketal without causing the hydrolysis of the newly formed ester bond. organic-chemistry.orgacsgcipr.org This final step regenerates the free hydroxyl groups at positions 2 and 3 of the propyl backbone, completing the synthesis of the target monoacylglycerol with high purity and regiochemical integrity. researchgate.net

Catalysis in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, facilitating the esterification reaction between the carboxylic acid group of 2-propylpentanoic acid and a hydroxyl group of glycerol.

Acid catalysis is a conventional and effective method for esterification. Heterogeneous catalysts, such as the sulfonic acid-based ion exchange resin Amberlyst-15, are particularly advantageous due to their ease of separation from the reaction mixture, reusability, and mild reaction conditions. arkat-usa.orgresearchgate.net In the synthesis of this compound, Amberlyst-15 would catalyze the direct esterification of 2-propylpentanoic acid with glycerol.

The reaction mechanism involves the protonation of the carbonyl oxygen of 2-propylpentanoic acid by the acidic resin, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of glycerol. Subsequent proton transfer and elimination of a water molecule yield the monoester and regenerate the catalyst. mdpi.com The use of Amberlyst-15 allows for mild and selective transformations, often at room temperature, which can minimize the formation of by-products. arkat-usa.orgresearchgate.net

Table 1: Research Findings on Amberlyst-15 in Esterification

| Catalyst | Reaction Type | Key Advantages | Typical Conditions | Relevant Findings |

|---|---|---|---|---|

| Amberlyst-15 | Esterification / Transesterification | Heterogeneous (easy to remove), Reusable, High Selectivity, Environmentally Benign | Methanol or other organic solvents, Room temperature to reflux | Effectively catalyzes esterification of various carboxylic acids with excellent yields and minimal by-products like racemization or ketalization. arkat-usa.org |

Biocatalysis using enzymes, particularly lipases, offers a green and highly selective alternative for ester synthesis. nih.gov Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity, which is crucial when reacting with a polyol like glycerol. nih.govmdpi.com Various commercially available lipases, such as those from Candida antarctica and Pseudomonas fluorescens, have been successfully employed in the synthesis of ester prodrugs involving dihydroxypropyl moieties. mdpi.comnih.gov

The synthesis can proceed via direct esterification of glycerol with 2-propylpentanoic acid or through transesterification using an activated ester of 2-propylpentanoic acid (e.g., a vinyl ester). mdpi.com The use of vinyl esters as acyl donors is advantageous as it shifts the reaction equilibrium towards the product side, resulting in higher yields. mdpi.com The reaction is typically carried out in an organic solvent to facilitate substrate solubility and enzyme stability. nih.govmdpi.com

Table 2: Research Findings on Lipase-Mediated Ester Synthesis

| Biocatalyst | Reaction Type | Key Advantages | Typical Acyl Donor | Relevant Findings |

|---|---|---|---|---|

| Lipase (B570770) from Candida antarctica (CALB) | Transesterification | High efficiency and yield, Mild conditions, High selectivity | Vinyl esters (acetate, butyrate (B1204436), etc.) | Found to be the most efficient enzyme for synthesizing ester prodrugs from 9-(2,3-dihydroxypropyl)adenine. mdpi.comnih.gov |

| Lipase from Pseudomonas fluorescens | Transesterification | Good activity and selectivity | Vinyl esters | Demonstrated effectiveness in preparative scale synthesis of related esters. mdpi.com |

| Lipase of Thermomyces lanuginose | Esterification | Good enantiomeric excess | Carboxylic acids | Used to synthesize (±)-glycidyl butyrate from epichlorohydrin (B41342) and butyric acid precursors. researchgate.net |

Base-catalyzed synthesis provides another route, often involving a different set of starting materials to avoid the direct esterification equilibrium. A common strategy involves the reaction of a carboxylate salt with an electrophilic glycerol derivative like epichlorohydrin. researchgate.net In this approach, 2-propylpentanoic acid would first be deprotonated by a base such as potassium hydroxide (KOH) to form potassium 2-propylpentanoate. This salt then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form the glycidyl (B131873) ester, 2,3-epoxypropyl 2-propylpentanoate. Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring yields the final diol product, this compound.

Alternatively, processes using KOH in glycerol have been described for saponification reactions, where glycerol acts as a solvent and the high concentration of hydroxide ions drives the reaction. google.com This environment could potentially be adapted for the synthesis by reacting a derivative of 2-propylpentanoic acid.

Optimization and Kinetics of Synthetic Pathways

The efficiency of any synthetic route to this compound is highly dependent on the reaction conditions and a thorough understanding of the reaction kinetics.

Optimizing reaction parameters is critical for maximizing yield and minimizing reaction time.

Temperature : In acid-catalyzed esterification, increasing the temperature generally increases the reaction rate. However, for enzymatic reactions, temperature must be carefully controlled within the optimal range for the specific lipase to avoid denaturation and loss of activity. mdpi.com For many lipases, this range is typically between 30-60°C.

Time : Reaction time is optimized to reach equilibrium or maximum conversion without promoting side reactions or product degradation. Kinetic studies are essential to determine the point at which the reaction rate plateaus.

Stoichiometry : The molar ratio of reactants significantly affects the reaction equilibrium. In the direct esterification of glycerol and 2-propylpentanoic acid, using an excess of one reactant (typically the less expensive one) can shift the equilibrium towards the product side, increasing the yield of the ester. Removing water, a byproduct of the reaction, also drives the reaction forward.

Table 3: General Influence of Reaction Parameters on Esterification

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Conversion | Considerations |

|---|---|---|---|

| Temperature | Increases with temperature (within limits for biocatalysis) | Can be negatively affected for exothermic reactions | Risk of side reactions at high temperatures; enzyme denaturation. mdpi.com |

| Catalyst Loading | Increases with higher catalyst concentration | Does not affect equilibrium position | Higher loading can increase cost and complicate workup. |

| Reactant Molar Ratio | Can increase rate by increasing concentration of one reactant | Increases by using an excess of one reactant | Affects product selectivity with polyols like glycerol (mono-, di-, tri-ester formation). |

| Water Removal | No direct effect on rate | Increases conversion by shifting equilibrium (Le Chatelier's Principle) | Essential for driving direct esterification to completion. |

Understanding the reaction mechanism is fundamental to controlling the synthesis.

Acid-Catalyzed Mechanism : The most common mechanism for acid-catalyzed esterification is the Fischer esterification pathway. This involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol (glycerol). This pathway is a reversible, equilibrium-controlled process. Kinetic studies often show that the reaction is first-order with respect to each component. researchgate.net The rate-limiting step is typically the nucleophilic attack on the protonated carbonyl carbon or the elimination of water from the tetrahedral intermediate.

Biocatalytic Mechanism : Lipase-catalyzed esterification proceeds through a different mechanism, typically a two-step "ping-pong" pathway. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing water. This forms a covalent acyl-enzyme intermediate. In the second step, the alcohol (glycerol) attacks this intermediate, regenerating the free enzyme and releasing the ester product. This mechanism avoids the equilibrium limitations associated with water as a leaving group in the same step as the alcohol attack.

Base-Catalyzed Epoxide Ring-Opening : For syntheses starting from epichlorohydrin, the mechanism involves the nucleophilic attack of the 2-propylpentanoate anion on one of the carbon atoms of the epoxide ring (an SN2 reaction). This is followed by a separate hydrolysis step to open the epoxide into the diol, which can be catalyzed by either acid or base.

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model for heterogeneous catalysis, can be applied to experimental data to elucidate the surface reaction mechanisms and identify the rate-determining steps. mdpi.com

Advanced Analytical Characterization in 2,3 Dihydroxypropyl 2 Propylpentanoate Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in piecing together the molecular architecture of 2,3-Dihydroxypropyl 2-propylpentanoate (B1229163). By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental data for 2,3-Dihydroxypropyl 2-propylpentanoate is not widely published, the expected NMR spectral characteristics can be inferred from the known spectra of its parent compound, valproic acid, and the presence of the 2,3-dihydroxypropyl group. nih.gov

¹H NMR: The proton NMR spectrum is anticipated to show a complex pattern of signals. The protons of the propyl groups on the pentanoate chain would appear as overlapping multiplets in the upfield region. The methine proton at the chiral center of the propylpentanoate moiety would be identifiable, as would the protons of the dihydroxypropyl group, which would likely appear as a set of distinct multiplets due to their diastereotopic nature.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to resonate at the downfield end of the spectrum. The carbons of the dihydroxypropyl group and the propylpentanoate chain would each give rise to a series of signals at characteristic chemical shifts.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (propyl) | ~0.9 | ~14 |

| CH₂ (propyl) | ~1.3 - 1.6 | ~20-35 |

| CH (pentanoate) | ~2.4 | ~45 |

| C=O (ester) | - | ~175 |

| CH₂ (dihydroxypropyl) | ~3.5 - 4.2 | ~65-70 |

| CH (dihydroxypropyl) | ~3.8 | ~70 |

| OH | Variable | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and hydroxyl functional groups.

The most prominent features would include:

A strong absorption band in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group.

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups.

A series of bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the alkyl chains.

C-O stretching vibrations from the ester and alcohol groups would appear in the fingerprint region between 1000 and 1300 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200-3600 |

| C-H (Alkane) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching, strong | 1735-1750 |

| C-O (Ester/Alcohol) | Stretching | 1000-1300 |

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, mass spectrometry would be used to confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond and losses of water from the dihydroxypropyl moiety. The use of soft ionization techniques would be important to observe the molecular ion peak. LC-MS would be a particularly suitable technique for the analysis of this relatively polar and non-volatile compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from related substances and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer significant advantages over traditional HPLC, particularly for the analysis of complex mixtures or for high-throughput screening. The principles of separation would be similar to HPLC, but the improved efficiency of UPLC would allow for better separation of closely related impurities.

X-ray Crystallography for Molecular Conformation Studies (applicable to related derivatives)

While specific single-crystal X-ray diffraction data for this compound is not extensively available in public literature, the molecular conformation of its core components can be understood by studying related derivatives, particularly salts and other esters of valproic acid. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

Research on sodium valproate, a closely related derivative, highlights the challenges and insights gained from crystallographic studies. Sodium valproate is known to be highly hygroscopic, which complicates the process of growing crystals suitable for single-crystal X-ray diffraction. nih.govresearchgate.net Despite these challenges, studies have been successful in determining the crystal structure of a monohydrate form under cryogenic conditions and, more recently, the anhydrous form using 3D electron diffraction. nih.gov These studies reveal that the valproate ion can form stable molecular aggregates, often incorporating solvent molecules like water. researchgate.netresearchgate.net

The conformation of the valproate moiety, characterized by its branched eight-carbon chain, is crucial for its chemical and biological properties. nih.gov Theoretical studies on various valproic acid derivatives suggest that the polar carboxylate group is slightly nonplanar. acs.org The flexible aliphatic chains of the valproate group can adopt various conformations, influencing how the molecules pack in a crystal lattice. researchgate.net This conformational flexibility is a key aspect that would be precisely defined by X-ray crystallography.

For this compound, the key conformational questions that X-ray crystallography could answer would revolve around the orientation of the glycerol (B35011) backbone relative to the bulky valproate group and the intramolecular and intermolecular hydrogen bonding networks established by the two hydroxyl groups.

Table 1: Crystallographic Data for a Related Valproate Compound (Anhydrous Sodium Valproate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 31.06 |

| b (Å) | 14.36 |

| c (Å) | 6.24 |

Note: Data obtained from 3D electron diffraction studies on anhydrous sodium valproate. nih.gov

Application of Green Analytical Chemistry Principles in Characterization

The characterization of pharmaceutical compounds like this compound is increasingly being guided by the principles of Green Analytical Chemistry (GAC). innovationaljournals.com The core objective of GAC is to develop analytical methods that are more environmentally benign and safer for operators, without compromising analytical performance. mdpi.comnih.gov This involves minimizing the use of hazardous solvents, reducing energy consumption, and decreasing waste generation. ekb.egresearchgate.net

In the context of analyzing this compound, GAC principles can be applied at various stages of the analytical process, from sample preparation to final determination. High-performance liquid chromatography (HPLC), a common technique for analyzing esters, traditionally uses large volumes of organic solvents like acetonitrile and methanol, which are toxic and environmentally harmful. ekb.eg

Green alternatives in chromatography include:

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particles (sub-2 µm), which allows for faster analysis times and significantly reduces solvent consumption. alliedacademies.orgdoaj.org

Greener Solvents: Replacing hazardous organic solvents with safer alternatives such as water, ethanol, or supercritical fluids (like CO2) is a key strategy. innovationaljournals.commdpi.com

Miniaturization: The use of micro or nano HPLC systems drastically reduces the amount of sample and solvent needed. alliedacademies.orgaustinpublishinggroup.com

Direct Analysis: Developing methods that allow for direct analysis of samples with minimal preparation can significantly cut down on reagent use and waste. alliedacademies.orgaustinpublishinggroup.com

Sample preparation is another area where GAC principles are highly applicable. Traditional methods like liquid-liquid extraction (LLE) can be replaced with more sustainable techniques such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME), which use little to no toxic solvents. mdpi.comexplorationpub.com

Table 2: Comparison of Conventional vs. Green Analytical Approaches for Ester Characterization

| Analytical Step | Conventional Method | Green Analytical Chemistry (GAC) Approach | Key Benefits of GAC |

|---|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) with large volumes of organic solvents. | Solid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME). | Significant reduction or elimination of toxic solvent use; miniaturization of the process. mdpi.comexplorationpub.com |

| Chromatography | High-Performance Liquid Chromatography (HPLC) with acetonitrile/methanol mobile phases. | Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC). ekb.egalliedacademies.org | Reduced solvent consumption, faster analysis times, lower energy use. doaj.org |

| Solvents | Acetonitrile, Methanol, Chloroform. | Water, Ethanol, Supercritical CO2, Ionic Liquids. mdpi.com | Use of less toxic, renewable, and biodegradable solvents. |

| Waste Management | Generation of significant volumes of hazardous liquid waste. | Minimal waste generation; use of biodegradable reagents. | Reduced environmental impact and lower disposal costs. innovationaljournals.com |

By adopting these green methodologies, the analytical characterization of this compound can be performed in a more sustainable, cost-effective, and safer manner, aligning with the modern imperatives of the pharmaceutical industry. innovationaljournals.comalliedacademies.org

Chemical Reactivity and Transformation Mechanisms of 2,3 Dihydroxypropyl 2 Propylpentanoate

Hydrolytic Stability and Degradation Kinetics

This phenomenon highlights the potential for pH to influence the stability of the ester bond in 2,3-dihydroxypropyl 2-propylpentanoate (B1229163). It is plausible that similar acid- and base-catalyzed rearrangements could occur, affecting its degradation profile. The degradation kinetics would likely follow pseudo-first-order kinetics under conditions where the concentration of the hydrolyzing agent (e.g., water, acid, or base) is in large excess. The rate of degradation would be influenced by temperature, pH, and the presence of catalysts.

The table below illustrates the hypothetical influence of pH on the stability of the ester bond, based on general principles of ester hydrolysis and data from related valproic acid esters.

| pH Range | Expected Predominant Mechanism | Relative Rate of Hydrolysis | Potential for Rearrangement |

| < 3 | Specific Acid Catalysis | Moderate to High | High |

| 3 - 7 | Neutral Hydrolysis (Water) | Low | Low |

| > 7 | Specific Base Catalysis | High | High |

Derivatization Chemistry for Functionalization and Analog Synthesis

The structure of 2,3-dihydroxypropyl 2-propylpentanoate offers multiple sites for chemical derivatization to synthesize analogs with modified properties. The primary sites for functionalization are the two hydroxyl groups of the glycerol (B35011) moiety and the carboxyl group of the 2-propylpentanoate portion (if hydrolyzed).

Functionalization of Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of reactions common to alcohols:

Esterification: Reaction with other carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form di-esters or mixed esters.

Etherification: Conversion to ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: Selective oxidation of the primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.

Synthesis of Analogs: The synthesis of this compound itself and its analogs can be achieved through several synthetic routes. A common method involves the esterification of 2-propylpentanoic acid with a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), followed by deprotection of the hydroxyl groups. This strategy allows for regioselective synthesis. Amide analogs of valproic acid, such as sec-Butyl-propylacetamide, have also been developed, indicating that modification of the carboxylic acid group is a viable strategy for creating new derivatives. nih.gov The synthesis of various functionalized phosphonates, including 2-amino-3-hydroxypropylphosphonates, demonstrates advanced methods for creating complex glycerol-based structures that could be adapted for valproate esters. mdpi.com

The table below summarizes potential derivatization reactions and the resulting analog types.

| Reaction Site | Reagent Type | Reaction Type | Resulting Functional Group/Analog |

| Hydroxyl Groups | Carboxylic Acid / Acyl Halide | Esterification | Di-ester or Tri-ester |

| Hydroxyl Groups | Alkyl Halide / Base | Williamson Ether Synthesis | Ether |

| Hydrolyzed Carboxyl Group | Amine | Amidation | Amide (e.g., Valpromide) |

| Hydrolyzed Carboxyl Group | Alcohol | Esterification | Different Ester Analog |

Biochemical Transformations in Non-Human Model Systems

The primary biochemical transformation for ester-containing compounds like this compound in biological systems is hydrolysis mediated by esterase enzymes. Carboxylesterases (CEs) are a major class of enzymes responsible for the hydrolysis of a wide range of ester and amide drugs. researchgate.net In vitro studies on other compounds show that human carboxylesterase 1 (hCE1), the predominant form in the liver, and carboxylesterase 2 (hCE2), found mainly in the intestine, are key players in this process. researchgate.netresearchgate.net

It is highly probable that this compound is a substrate for these enzymes, leading to its hydrolysis into 2-propylpentanoic acid (valproic acid) and glycerol. Studies on various ester prodrugs of valproic acid confirm that they are rapidly biotransformed back to the parent drug, VPA. nih.gov For instance, the hydrolysis of the amide drug rufinamide (B1680269) is primarily mediated by hCE1. researchgate.net Interestingly, valproic acid itself has been shown to be a selective inhibitor of hCE1, which could potentially create a feedback inhibition loop affecting the hydrolysis rate of its own esters. researchgate.netresearchgate.net

The table below outlines the key enzymes and expected products of esterase-mediated hydrolysis of this compound.

| Enzyme Family | Primary Enzyme(s) | Typical Location | Expected Reaction | Products |

| Carboxylesterases (CEs) | hCE1 | Liver | Ester Hydrolysis | 2-Propylpentanoic Acid |

| hCE2 | Intestine | Ester Hydrolysis | Glycerol |

Metabolic Fate of Related Valproate Derivatives in Biological Systems (e.g., amino acid conjugation of 2-propylpentanoic acid)

Following hydrolysis, the metabolic fate of this compound is dictated by the individual pathways of its constituent parts: 2-propylpentanoic acid (valproic acid, VPA) and glycerol. Glycerol is a natural product that enters intermediary metabolism, primarily in the liver, where it can be converted to glycerol-3-phosphate and subsequently used in glycolysis or gluconeogenesis.

The metabolism of VPA is more complex and has been extensively studied. The major metabolic pathways in most species are mitochondrial β-oxidation (accounting for over 40% of a dose) and glucuronidation (30-50%). wikipedia.orgnih.gov A minor, but significant, pathway is conjugation with amino acids. nih.govcapes.gov.br This process involves the initial formation of a valproyl-CoA thioester in the mitochondria. nih.gov This reactive intermediate can then be conjugated with an amino acid.

In humans and other species, several amino acid conjugates of VPA have been identified, including:

Valproyl Glutamate (VPA-GLU) nih.govcapes.gov.br

Valproyl Glutamine (VPA-GLN) nih.govcapes.gov.br

Valproyl Glycine (VPA-GLY) nih.govcapes.gov.br

These conjugates are typically found in urine and serum, with VPA-GLU often being the most prominent. nih.gov The formation of these conjugates represents a detoxification pathway, as the resulting metabolites are generally readily excreted. nih.gov

The table below summarizes the concentrations of VPA amino acid conjugates found in the urine of patients undergoing VPA therapy, providing an example of this metabolic pathway's output.

| Metabolite | Concentration Range (µg/mg creatinine) |

| Valproyl Glutamate (VPA-GLU) | 0.66 - 13.1 |

| Valproyl Glutamine (VPA-GLN) | 0.78 - 9.93 |

| Valproyl Glycine (VPA-GLY) | Trace - 1.0 |

Source: Adapted from Gopaul et al. (2003) nih.gov

In environmental systems, the biodegradation of this compound would likely be initiated by microbial esterases. nih.govnih.gov Many bacteria in soil and aquatic environments produce extracellular hydrolases that cleave ester bonds, making the constituent molecules available as carbon sources. This initial step would release 2-propylpentanoic acid and glycerol.

The subsequent biodegradation would follow separate pathways for these two components:

Glycerol: As a simple, energy-rich molecule, glycerol is readily metabolized by a wide range of microorganisms through standard metabolic pathways.

2-Propylpentanoic Acid (VPA): The biodegradation of branched-chain fatty acids like VPA by environmental microbes would likely proceed via pathways analogous to the β-oxidation seen in mammals. nih.gov Microorganisms would break down the aliphatic chain, ultimately converting it into smaller molecules like acetyl-CoA, which can enter the citric acid cycle.

Exploration of Non Medical and Non Clinical Applications

Polymer and Material Science Applications

The potential utility of 2,3-Dihydroxypropyl 2-propylpentanoate (B1229163) in polymer and material science stems from its molecular structure, which features two free hydroxyl (-OH) groups. These functional groups are characteristic of glycerol (B35011), a common building block in polymer chemistry. nih.gov

There is currently no specific documentation in scientific literature detailing the use of 2,3-Dihydroxypropyl 2-propylpentanoate as a monomer or cross-linking agent in the synthesis of biodegradable polymers.

Theoretically, its bifunctional nature (two hydroxyl groups) could allow it to act as a monomer in polycondensation reactions, similar to how other diols are used to create polyesters. nih.gov Glycerol itself is used to synthesize a variety of polymers, including polyethers and polyesters. nih.gov Furthermore, molecules with multiple reactive ends are often employed as cross-linking agents to create three-dimensional polymer networks, modifying the physicochemical properties of materials to improve mechanical strength, thermal stability, and degradation resistance. nih.gov However, the specific application of this compound for this purpose remains undocumented. The synthesis of biodegradable polymers typically involves well-established monomers such as lactic acid and ε-caprolactone.

Table 1: Common Monomers in Biodegradable Polymer Synthesis

| Monomer | Resulting Polymer | Key Properties |

|---|---|---|

| Lactic Acid | Polylactic Acid (PLA) | Biocompatible, compostable, rigid |

| ε-Caprolactone | Polycaprolactone (PCL) | Biodegradable, low melting point, flexible |

| Glycolic Acid | Polyglycolic Acid (PGA) | High tensile strength, biodegradable |

This table presents examples of established monomers and is for contextual purposes only.

No specific studies have been identified that investigate the role of this compound in controlled release systems for non-therapeutic agents within a material science context.

In a broader sense, lipid-based compounds, particularly glycerides, are explored for creating matrices for controlled release. For instance, glycerol monostearate (GMS), a different monoacylglycerol, is used to form solid oleogels that can immobilize active ingredients. nih.govpharmaexcipients.com These systems control the release of an agent by creating a solid or semi-solid matrix from which the agent must diffuse. The properties of such systems depend on the gelling agent's concentration and the surrounding lipid phase. nih.gov While this compound shares a similar structural backbone with GMS, its specific efficacy and application in non-therapeutic controlled release systems have not been reported.

Applications in the Food and Flavor Industry

A review of food additive literature and databases does not indicate that this compound is used as a food additive, flavor component, or texture modifier.

Generally, mono- and diglycerides of fatty acids are widely used as emulsifiers in the food industry under the E number E471. foodadditives.net Compounds like glycerol monostearate (GMS) and glycerol monolaurate are employed to improve the texture and shelf-life of products such as baked goods, ice cream, and confectionery by stabilizing emulsions and modifying viscosity. foodadditives.netijstr.orgresearchgate.net Glycerol itself is used as a humectant, solvent for flavors, and sweetener. ijstr.orglaballey.com These applications are highly specific to the chemical structure of the additive. The absence of this compound from lists of approved food additives suggests it is not utilized for these purposes.

There is no available research on the specific development of this compound as a sustainable or bio-sourced lipid for industrial applications.

The development of sustainable lipids, often called single-cell oils (SCOs), typically involves the cultivation of oleaginous microorganisms like yeasts, which can convert low-value carbon sources such as crude glycerol (a byproduct of biodiesel production) into triglycerides. nih.govnih.govmdpi.comresearchgate.net These microbial oils are explored as alternatives to plant-based oils for biofuels and oleochemicals. mdpi.comnih.govmdpi.com This field focuses on the production of complex lipid mixtures, primarily triglycerides, rather than the synthesis of a specific monoacylglycerol like this compound. While the glycerol backbone of the compound is derivable from sustainable sources, its specific synthesis and application as a "sustainable lipid" product is not documented.

Table 2: Comparison of Lipid Types in Bio-Sourced Applications

| Lipid Type | Common Source | Primary Composition | Key Applications |

|---|---|---|---|

| Single-Cell Oil (SCO) | Oleaginous Yeasts (e.g., Yarrowia lipolytica) | Triglycerides (e.g., of oleic, palmitic, linoleic acids) | Biofuels, food ingredients, oleochemicals nih.govmdpi.com |

| Plant Oils | Soy, Palm, Rapeseed | Triglycerides | Food, biodiesel, industrial chemicals |

This table provides a general comparison and does not imply the use of this compound in these applications.

Role as Chemical Intermediates in Industrial Chemical Synthesis (excluding pharmaceutical active ingredients)

Information regarding the use of this compound as a chemical intermediate for industrial synthesis (outside of pharmaceuticals) is not available in the reviewed literature. A chemical intermediate is a substance that is produced during a chemical process and then reacted further to create the final product. nouryon.com Common industrial intermediates include bulk chemicals like ethylene amines and derivatives of butadiene, which are used to produce a wide range of polymers, detergents, and other materials. nouryon.comjuniperpublishers.com

The synthesis of related compounds, such as glycerol monostearate, typically involves the esterification of glycerol (or a protected form of it) with a fatty acid. In this context, the resulting monoglyceride is usually the final product intended for use as an emulsifier or surfactant, not an intermediate for subsequent large-scale chemical transformations. researchgate.net There is no evidence to suggest a role for this compound as a building block in non-pharmaceutical industrial processes.

Advancements in Sustainable Chemistry (e.g., ecocatalysis, green solvents)

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of specialty chemicals, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes. nih.govcarlroth.com The production of this compound, a monoglyceride of valproic acid, is an area where these principles can be effectively applied, particularly through the use of ecocatalysis and the strategic selection of solvent systems.

Ecocatalysis in the Synthesis of this compound

Ecocatalysis, particularly biocatalysis, offers a sustainable pathway for the synthesis of esters like this compound. Traditional chemical synthesis routes for valproic acid derivatives can involve multiple steps, high temperatures, and the use of stoichiometric reagents that generate significant waste. google.com In contrast, biocatalytic methods employ enzymes, which are biodegradable catalysts that operate under mild conditions with high selectivity, thereby increasing energy efficiency and reducing the formation of unwanted by-products. nih.govencyclopedia.pub

The synthesis of this compound via biocatalysis involves the direct esterification of valproic acid (2-propylpentanoic acid) with glycerol. Lipases are the most commonly employed enzymes for this type of transformation. researchgate.net While naturally responsible for hydrolyzing fats, lipases can effectively catalyze the reverse reaction—esterification—in environments with low water content. researchgate.net This enzymatic approach provides a regioselective method to produce monoglycerides (B3428702), minimizing the formation of di- and triglycerides.

Detailed research into the enzymatic synthesis of various monoglycerides has identified several key parameters influencing the reaction's efficiency. The choice of lipase (B570770), reaction medium, temperature, and the molar ratio of substrates are all critical factors. For instance, immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic and environmental viability of the process. nih.gov

| Parameter | Conventional Chemical Synthesis | Biocatalytic (Lipase-Catalyzed) Synthesis |

| Catalyst | Strong acids (e.g., Sulfuric acid) | Enzymes (e.g., Lipases) |

| Temperature | High (e.g., >150°C) | Mild (e.g., 30-70°C) |

| Pressure | Often elevated or requires vacuum | Atmospheric |

| Selectivity | Low (produces mixtures) | High (favors monoglyceride) |

| Solvents | Often requires organic solvents (e.g., Toluene) | Can be performed in green solvents or solvent-free |

| By-products | Significant, requires extensive purification | Minimal, simpler purification |

| Energy Input | High | Low |

| Catalyst Reusability | No | Yes (with immobilized enzymes) |

This table presents a comparative overview of typical conditions for conventional versus biocatalytic ester synthesis, based on general principles of these chemical methods.

Role of Green Solvents

While this compound is not itself typically used as a green solvent, the medium in which its synthesis is conducted is crucial from a sustainability perspective. The selection of safer, more environmentally benign solvents is a core principle of green chemistry. carlroth.com Biocatalytic reactions can often be performed in a variety of media, including bio-based solvents, supercritical fluids, or, ideally, in solvent-free systems. mdpi.com

In a solvent-free system for the synthesis of this compound, the liquid reactants (glycerol and valproic acid) also serve as the reaction medium. This approach, when feasible, is highly advantageous as it maximizes the concentration of reactants, increases reaction efficiency, and completely eliminates solvent-related waste and purification steps. Research on the enzymatic synthesis of similar specialty esters has demonstrated high conversion rates in solvent-free conditions, underscoring the potential of this strategy. mdpi.com

| Lipase Source | Enzyme Name (Example) | Common Applications in Biocatalysis |

| Candida antarctica | Novozym 435 (Immobilized Lipase B) | Ester synthesis, polymer synthesis |

| Candida rugosa | CRL | Synthesis of polyesters, 4H-pyran derivatives |

| Aspergillus niger | ANL | Synthesis of dihydropyrano[2,3-c]pyrazoles |

| Porcine Pancreas | PPL | Synthesis of ortho-aminocarbonitriles, pyrazalone derivatives |

This table lists examples of lipases used in various biocatalytic syntheses, as reported in scientific literature. encyclopedia.pubmdpi.com

By integrating ecocatalysis with the use of green or no-solvent systems, the production of this compound can align with the principles of sustainable chemistry, resulting in a process that is more efficient, produces less waste, and is environmentally safer than traditional methods.

Theoretical and Computational Investigations on 2,3 Dihydroxypropyl 2 Propylpentanoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to understand and predict the behavior of molecules at an atomic level. gmu.edu These approaches utilize classical mechanics to approximate the interactions between atoms, allowing for the exploration of molecular conformations, energies, and interactions over time. For a molecule such as 2,3-Dihydroxypropyl 2-propylpentanoate (B1229163), these methods can provide significant insights into its three-dimensional structure and potential behavior in various chemical systems.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.comcsbsju.edu For 2,3-Dihydroxypropyl 2-propylpentanoate, which possesses several rotatable single bonds in its propylpentanoate chain and dihydroxypropyl group, a vast number of conformations are possible. The objective of conformational analysis is to identify the low-energy, stable conformations, as these are the most likely to be populated under given conditions. slideshare.net

The process typically begins with a systematic or stochastic search to generate a wide range of possible conformations. slideshare.netscribd.com Following the generation of these conformers, energy minimization (also known as geometry optimization) is performed. This computational process adjusts the positions of the atoms to find an arrangement that represents a local minimum on the potential energy surface. wikipedia.orgdeeporigin.comslideshare.net Algorithms such as steepest descent or conjugate gradient are employed to iteratively reduce the net inter-atomic forces until they are close to zero, resulting in a stable, low-energy structure. deeporigin.comslideshare.net

A hypothetical conformational analysis of this compound would focus on the key dihedral angles along its carbon backbone. The resulting data would reveal the most stable arrangements, governed by minimizing steric hindrance and optimizing intramolecular interactions, such as hydrogen bonding between the two hydroxyl (-OH) groups.

Table 1: Illustrative Conformational Analysis Data for a Key Dihedral Angle in this compound This table presents hypothetical data for the rotation around the C2-C3 bond of the propylpentanoate moiety.

| Conformer ID | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-01 | 60° (Gauche) | 0.5 | Minor steric interaction between propyl groups. |

| Conf-02 | 180° (Anti) | 0.0 | Lowest energy state; minimal steric hindrance. |

| Conf-03 | -60° (Gauche) | 0.5 | Minor steric interaction between propyl groups. |

| Conf-04 | 0° (Eclipsed) | 5.0 | High energy state due to significant steric clash. |

Ligand-System Interaction Studies in Non-Biological Contexts

Beyond its isolated structure, understanding how this compound interacts with its environment is crucial for many chemical applications. Molecular simulations can be used to study its behavior as a 'ligand' interacting with a 'system,' which in a non-biological context could be a solvent, a polymer matrix, or the surface of a material. These studies are fundamental for predicting properties like solubility, miscibility, and adsorption characteristics.

For instance, a simulation could model the interaction of this compound with a non-polar surface, such as graphite, and a polar surface, like silica. By calculating the interaction energy, researchers could predict its adsorption behavior. Such a study would involve placing a model of the molecule near the surface and running a molecular dynamics simulation to observe its orientation and binding affinity. The polar dihydroxypropyl group would likely favor strong interactions with the silica surface through hydrogen bonding, while the more non-polar propylpentanoate tail would interact more favorably with the graphite surface via van der Waals forces.

Table 2: Hypothetical Interaction Energies of this compound with Different Surfaces Interaction Energy (IE) is a measure of the binding affinity; a more negative value indicates a stronger, more favorable interaction.

| System | Surface Type | Calculated Interaction Energy (kcal/mol) | Predicted Behavior |

| System A | Silica (Polar) | -15.2 | Strong adsorption, mediated by hydrogen bonding of the diol group. |

| System B | Graphite (Non-Polar) | -7.8 | Moderate adsorption, driven by van der Waals forces of the alkyl chain. |

| System C | Water (Solvent) | -12.5 | Favorable solvation, indicating good water solubility. |

| System D | Hexane (Solvent) | -5.1 | Less favorable solvation, indicating lower solubility in non-polar solvents. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

While molecular modeling uses classical mechanics, quantum chemical calculations are based on the principles of quantum mechanics to provide a more detailed description of a molecule's electronic structure. gmu.edu These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and electrostatic potential. lsu.edu This information is invaluable for predicting a molecule's reactivity and spectroscopic properties. jstar-research.comnih.govrsc.org

For this compound, quantum chemical calculations could be used to:

Determine Atomic Charges: Calculate the partial charge on each atom, identifying the most electrophilic (positive) and nucleophilic (negative) sites. The oxygen atoms of the hydroxyl and ester groups would be expected to have significant negative charges, while the adjacent carbon and hydrogen atoms would be more positive.

Analyze Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these frontier orbitals are key indicators of chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Predict Reactivity Indices: Use conceptual DFT to calculate descriptors like chemical potential, hardness, and the Fukui function, which provide quantitative predictions of the most reactive sites for various types of chemical reactions. aip.org

Table 3: Exemplary Quantum Chemical Properties for this compound (Calculated via DFT) This table shows hypothetical data that would be generated from a quantum chemical calculation.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating potential, likely localized on the oxygen atoms of the hydroxyl groups. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting potential, likely localized around the carbonyl carbon of the ester group. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 Debye | Indicates a significant degree of polarity, consistent with the presence of hydroxyl and ester functional groups. |

| Most Negative Atom (Mulliken Charge) | O (carbonyl) | -0.65 e |

| Most Positive Atom (Mulliken Charge) | C (carbonyl) | +0.75 e |

Structure-Activity Relationship (SAR) Studies for Chemical Design Optimization (non-pharmacological focus)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its observed activity. jove.com In a non-pharmacological context, this "activity" can refer to a wide range of chemical or physical properties, such as solvency, lubricity, thermal stability, or biodegradability. By systematically modifying the structure of a parent molecule like this compound and observing the resulting changes in a desired property, a predictive model can be built. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical equation that relates chemical descriptors (e.g., molecular weight, polarity, specific functional groups) to the activity. wikipedia.orgmdpi.com

For this compound, a hypothetical QSAR study could be designed to optimize its properties as a biodegradable solvent. A series of analogues would be synthesized or modeled in silico, varying aspects such as:

The length of the alkyl chain (e.g., changing from propylpentanoate to ethylbutanoate or butylhexanoate).

The number and position of the hydroxyl groups.

The introduction of other functional groups, like an ether linkage.

The biodegradability of each analogue would then be measured or predicted. A QSAR model could then be developed to predict the biodegradability of new, unsynthesized structures, guiding the design of more environmentally friendly solvents.

Table 4: Hypothetical QSAR Data for Analogues of this compound for Solvent Property Optimization The "Activity Score" is a hypothetical measure of a desired property, such as lubricity, where a higher score is better.

| Compound ID | Modification from Parent Structure | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted Activity Score |

| Parent | This compound | 1.5 | 86.9 | 100 |

| Analogue 1 | Chain shortened to 2-ethylbutanoate | 1.1 | 86.9 | 92 |

| Analogue 2 | Chain lengthened to 2-butylhexanoate | 2.3 | 86.9 | 115 |

| Analogue 3 | One hydroxyl group removed | 2.0 | 66.7 | 85 |

| Analogue 4 | Ester replaced with an ether linkage | 1.3 | 77.5 | 95 |

This QSAR data suggests that increasing the chain length (and thus lipophilicity) might enhance the desired solvent property, while reducing the number of polar hydroxyl groups is detrimental. Such insights allow for the rational design of new molecules with optimized performance characteristics. mdpi.com

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthesis of 2,3-Dihydroxypropyl 2-Propylpentanoate (B1229163)

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, and the synthesis of 2,3-Dihydroxypropyl 2-propylpentanoate is a prime candidate for such innovations. Future research will likely pivot from traditional chemical synthesis routes towards biocatalytic and chemoenzymatic methods that offer higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Enzymatic synthesis, particularly through lipase-catalyzed esterification or transesterification, stands out as a promising green alternative. Lipases, such as those from Candida antarctica (lipase B), are known for their high efficiency and selectivity in the synthesis of monoacylglycerols. researchgate.net Future studies will likely focus on optimizing reaction parameters such as temperature, substrate molar ratio, and water activity to maximize the yield and purity of this compound. Solvent-free reaction systems are also an attractive area of investigation, as they minimize waste and reduce the costs associated with solvent recovery. acs.org

The exploration of novel and robust biocatalysts is another key research direction. This includes the screening of new microbial sources for lipases with enhanced stability and activity, as well as the engineering of existing enzymes to improve their specificity for 2-propylpentanoic acid and glycerol (B35011). Immobilization of lipases on various supports is also a critical area of research, as it enhances enzyme reusability and simplifies product purification.

Furthermore, the use of glycerol, a readily available and renewable feedstock often generated as a byproduct of biodiesel production, as a starting material aligns with the principles of a circular economy. acs.org Research into the direct, selective esterification of crude glycerol with 2-propylpentanoic acid or its derivatives could lead to more cost-effective and sustainable production processes.

Chemoenzymatic synthesis, which combines the advantages of both chemical and enzymatic catalysis, offers another innovative approach. acs.org This could involve a chemical step to activate the 2-propylpentanoic acid, followed by an enzymatic step for the selective esterification of glycerol. Such hybrid processes can often overcome the limitations of purely chemical or enzymatic routes.

A comparative overview of potential green synthesis strategies is presented in the table below.

| Synthesis Strategy | Biocatalyst/Catalyst | Potential Advantages | Research Focus |

| Enzymatic Esterification | Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild conditions, reduced byproducts, use of renewable feedstocks. | Optimization of reaction conditions, enzyme engineering, solvent-free systems. |

| Chemoenzymatic Synthesis | Combination of chemical catalysts and enzymes | Overcomes limitations of individual methods, potential for novel reaction pathways. | Design of hybrid catalytic systems, investigation of reaction mechanisms. |

| Direct Glycerolysis | Solid acid or base catalysts | Utilization of crude glycerol, potential for continuous flow processes. | Development of highly active and selective heterogeneous catalysts. |

Development of Advanced Analytical Platforms for Comprehensive Characterization

A thorough understanding of the physicochemical properties and purity of this compound is crucial for its potential applications. Future research will necessitate the development and application of advanced analytical platforms for its comprehensive characterization.

Chromatographic techniques will continue to be central to the analysis of this compound. High-performance liquid chromatography (HPLC), particularly with universal detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), will be essential for purity assessment and quantification. researchgate.net Gas chromatography (GC) following derivatization to more volatile species can also be employed for purity analysis and to quantify residual starting materials. nih.gov The development of chiral chromatographic methods, such as chiral HPLC or supercritical fluid chromatography (SFC), will be critical for the separation and quantification of the enantiomers of this compound, which is a chiral molecule. acs.org

Mass spectrometry (MS), especially when coupled with chromatographic separation (LC-MS or GC-MS), will be indispensable for structural elucidation and impurity profiling. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) will enable the accurate determination of the elemental composition of the parent molecule and its fragments. Tandem mass spectrometry (MS/MS) studies will be crucial for elucidating fragmentation pathways, which can aid in the structural confirmation and identification of unknown impurities. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy will remain a cornerstone for the unambiguous structural characterization of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments will provide detailed information about the connectivity of atoms within the molecule. Quantitative NMR (qNMR) could also be developed as a primary method for determining the absolute purity of the compound without the need for a reference standard.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, will offer complementary structural information. FTIR spectroscopy can be used to identify characteristic functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and ester (C-O) groups, and to monitor the progress of synthesis reactions. researchgate.netcore.ac.uk

The table below summarizes the key analytical techniques and their anticipated applications in the characterization of this compound.

| Analytical Technique | Information Provided | Future Research Directions |

| Chromatography (HPLC, GC, SFC) | Purity, enantiomeric excess, quantification of impurities. | Development of enantioselective methods, optimization for high-throughput analysis. |

| Mass Spectrometry (MS, HRMS, MS/MS) | Molecular weight, elemental composition, structural fragmentation, impurity identification. | In-depth fragmentation studies, development of quantitative LC-MS/MS methods. |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation, stereochemistry, quantitative analysis (qNMR). | Application of advanced NMR techniques for conformational analysis. |

| Vibrational Spectroscopy (FTIR, Raman) | Functional group identification, reaction monitoring. | Use in process analytical technology (PAT) for real-time synthesis monitoring. |

Novel Non-Medical Applications in Emerging Technological Fields

While the parent compound, valproic acid, has well-established medical applications, future research on this compound is expected to explore its potential in various non-medical technological fields. Its unique chemical structure, combining a hydrophilic glycerol backbone with a branched, lipophilic fatty acid moiety, suggests a range of interesting properties that could be exploited in materials science and nanotechnology.

One promising area of application is in the development of novel polymers and biomaterials. The two hydroxyl groups on the glycerol backbone provide reactive sites for polymerization reactions. researchgate.net This could enable the use of this compound as a monomer or a functional additive in the synthesis of polyesters, polyurethanes, or other polymers. The incorporation of this moiety could impart specific properties to the resulting materials, such as increased flexibility, altered hydrophilicity, or enhanced biocompatibility. For instance, its use in biodegradable polyesters could be explored for applications in sustainable packaging or agricultural films. acs.org

The amphiphilic nature of this compound also makes it a candidate for use as a surfactant or emulsifier in various formulations. wikipedia.org Its ability to stabilize oil-in-water or water-in-oil emulsions could be valuable in the cosmetics, food technology, and specialty chemicals industries. Research in this area would focus on characterizing its emulsifying properties, determining its hydrophilic-lipophilic balance (HLB), and evaluating its performance in comparison to existing surfactants.

In the field of nanotechnology, this compound could serve as a building block for the formation of self-assembled nanostructures, such as micelles, vesicles, or lipid nanoparticles. nih.gov These nanostructures could be investigated for their potential as delivery systems for lipophilic active ingredients in non-medical contexts, for example, in the formulation of advanced agrochemicals or functional coatings.

Furthermore, the properties of this compound as a potential biolubricant or as a component in lubricant formulations could be an interesting avenue for research. The ester functionality and the presence of hydroxyl groups might confer desirable lubricating and rheological properties.

The table below outlines potential non-medical applications and the corresponding research focus.

| Potential Application Area | Rationale | Research Focus |

| Polymer Science | Dihydroxy functionality allows for incorporation into polymer chains. | Synthesis and characterization of novel polyesters and polyurethanes; evaluation of material properties. |

| Surfactants and Emulsifiers | Amphiphilic structure with a hydrophilic head and a lipophilic tail. | Determination of HLB value, evaluation of emulsifying efficiency and stability in various systems. |

| Nanotechnology | Potential for self-assembly into nanostructures. | Investigation of micelle and vesicle formation, development of nano-delivery systems for non-medical actives. |

| Biolubricants | Ester structure and hydroxyl groups may impart lubricating properties. | Evaluation of tribological properties, viscosity, and thermal stability. |

Integration of In Silico Methods for Predictive Chemical Research

The integration of computational, or in silico, methods is becoming increasingly important in chemical research to accelerate discovery, optimize processes, and predict properties, thereby reducing the need for extensive and costly experimental work. Future research on this compound will undoubtedly benefit from the application of a range of computational tools.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities (if any in non-medical contexts) and physicochemical properties of this compound and related compounds. researchgate.net By correlating molecular descriptors (e.g., topological, electronic, and steric parameters) with experimental data, these models can be used to predict properties such as solubility, viscosity, and surface tension, which are crucial for its potential applications as a surfactant or in polymer formulations. mdpi.com

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound at the atomic level. mdpi.com For instance, MD simulations could be used to study its self-assembly into micelles or its interaction with surfaces, which would be relevant for its application as a surfactant. In the context of polymer science, simulations could help in understanding how the incorporation of this molecule affects the conformational properties and bulk behavior of a polymer. core.ac.uk

Quantum mechanics (QM) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These calculations can help in understanding its chemical stability, predicting its reactivity in polymerization reactions, and interpreting experimental spectra (e.g., NMR, IR).

The development of predictive models for the enzymatic synthesis of this compound is another promising area. By combining kinetic modeling with molecular docking and MD simulations of the enzyme-substrate complex, it may be possible to predict the optimal reaction conditions and even to guide the rational design of more efficient biocatalysts. researchgate.net

The table below summarizes the potential applications of various in silico methods in the study of this compound.

| In Silico Method | Application | Predicted Outcomes |

| QSAR/QSPR | Prediction of physicochemical properties and potential biological activities. | Predictive models for solubility, viscosity, surface tension, etc. |

| Molecular Dynamics (MD) Simulations | Study of self-assembly, interactions with surfaces and other molecules, polymer conformation. | Insights into micelle formation, adsorption behavior, and material properties. |

| Quantum Mechanics (QM) | Investigation of electronic structure, reactivity, and spectroscopic properties. | Understanding of chemical stability, reaction mechanisms, and spectral data. |

| Kinetic Modeling and Molecular Docking | Optimization of enzymatic synthesis and design of novel biocatalysts. | Prediction of optimal reaction conditions and identification of key enzyme-substrate interactions. |

Q & A

Q. What advanced separation technologies optimize the recovery of this compound from reaction mixtures?

- Methodological Answer : Evaluate membrane technologies (nanofiltration, pervaporation) or ionic liquid-based extraction. Compare separation factors (α) and energy efficiency (kW·h/kg). Pilot-scale testing with ASPEN Plus simulations reduces trial-and-error .

Q. How can life-cycle assessment (LCA) methodologies evaluate the sustainability of this compound production?

- Methodological Answer : Use SimaPro or OpenLCA to model impacts (e.g., carbon footprint, eutrophication) from cradle-to-gate. Include upstream (solvent use) and downstream (waste treatment) processes. Sensitivity analysis identifies hotspots for green chemistry improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.